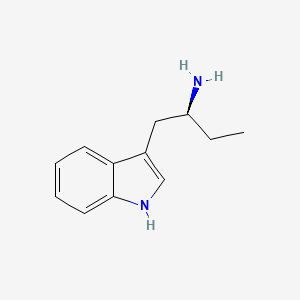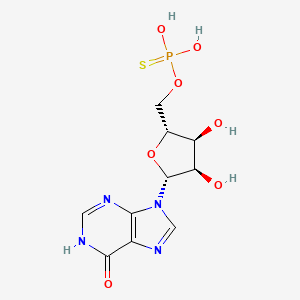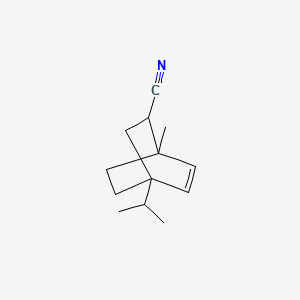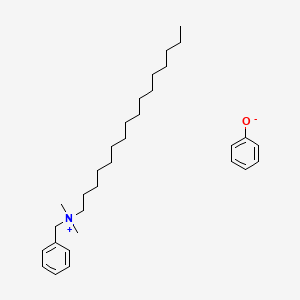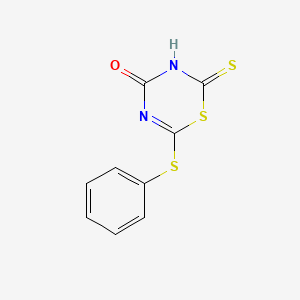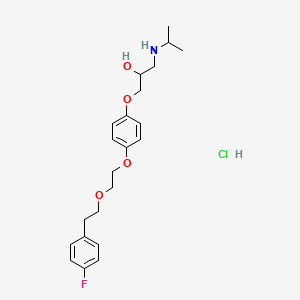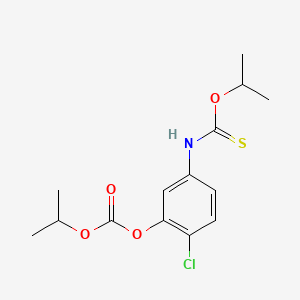
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is a complex organic compound with the molecular formula C14H18ClNO4S. This compound is known for its unique chemical structure, which includes a chlorinated phenyl ring, a thioxomethyl group, and an ester linkage. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with isopropyl chloroformate in the presence of a base to form the corresponding carbonate ester. This intermediate is then reacted with 1-methylethyl thioxomethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxomethyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl methyl ester
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl ethyl ester
Uniqueness
Compared to similar compounds, carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
165549-91-7 |
|---|---|
Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[2-chloro-5-(propan-2-yloxycarbothioylamino)phenyl] propan-2-yl carbonate |
InChI |
InChI=1S/C14H18ClNO4S/c1-8(2)18-13(21)16-10-5-6-11(15)12(7-10)20-14(17)19-9(3)4/h5-9H,1-4H3,(H,16,21) |
InChI Key |
AQSIBZSWJPOYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


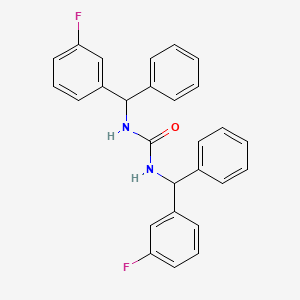

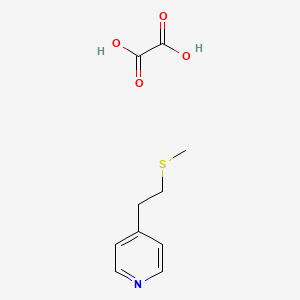
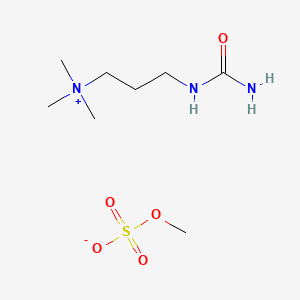
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
